Ppads
Vue d'ensemble
Description
L’acide pyridoxal phosphate-6-azophényl-2’,4’-disulfonique est un antagoniste sélectif des récepteurs purinergiques P2X. Il est connu pour sa capacité à bloquer les contractions induites par l’adénosine triphosphate ou l’α,β-méthylène-adénosine triphosphate dans le canal déférent du lapin . Ce composé est relativement sélectif pour les récepteurs P2X et a une activité minimale sur d’autres types de récepteurs .
Applications De Recherche Scientifique
Pyridoxalphosphate-6-azophenyl-2’,4’-disulphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a tool to study purinergic signaling pathways and receptor interactions.
Medicine: Pyridoxalphosphate-6-azophenyl-2’,4’-disulphonic acid has potential therapeutic applications in conditions such as stroke, where it supports recovery by inhibiting P2 receptors.
Industry: The compound is used in the development of new pharmacological agents targeting P2X receptors.
Mécanisme D'action
L’acide pyridoxal phosphate-6-azophényl-2’,4’-disulfonique exerce ses effets en agissant comme un antagoniste compétitif au niveau des récepteurs P2X. Il se lie au site orthostérique de ces récepteurs, empêchant l’adénosine triphosphate de les activer . Cette inhibition bloque les changements conformationnels nécessaires à l’activation des canaux, modulant ainsi les réponses cellulaires à l’adénosine triphosphate extracellulaire . L’action du composé implique plusieurs sous-types de récepteurs, notamment P2X1, P2X2, P2X3, P2X5 et P2X7 .
Méthodes De Préparation
L’acide pyridoxal phosphate-6-azophényl-2’,4’-disulfonique est synthétisé par une série de réactions chimiques impliquant des dérivés du phosphate de pyridoxal. La voie de synthèse implique généralement la diazotation du phosphate de pyridoxal suivie du couplage avec un composé aromatique approprié pour introduire le groupe azophényl. Le composé résultant est ensuite sulfoné pour introduire les groupes disulfoniques . Les méthodes de production industrielle peuvent impliquer l’optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, notamment le contrôle de la température, l’ajustement du pH et l’utilisation de catalyseurs .
Analyse Des Réactions Chimiques
L’acide pyridoxal phosphate-6-azophényl-2’,4’-disulfonique subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former différents produits d’oxydation.
Réduction : Les réactions de réduction peuvent modifier le groupe azophényl, modifiant potentiellement l’activité du composé.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés, mais peuvent inclure des dérivés modifiés du phosphate de pyridoxal ayant une activité biologique modifiée .
Applications de la recherche scientifique
L’acide pyridoxal phosphate-6-azophényl-2’,4’-disulfonique a un large éventail d’applications de recherche scientifique :
Médecine : L’acide pyridoxal phosphate-6-azophényl-2’,4’-disulfonique a des applications thérapeutiques potentielles dans des affections telles que l’AVC, où il soutient la récupération en inhibant les récepteurs P2.
Industrie : Le composé est utilisé dans le développement de nouveaux agents pharmacologiques ciblant les récepteurs P2X.
Comparaison Avec Des Composés Similaires
L’acide pyridoxal phosphate-6-azophényl-2’,4’-disulfonique est comparé à d’autres composés similaires, tels que :
Phosphate de pyridoxal-5’-phosphate-6-(2’-naphty lazo-6’-nitro) 4’,8’-disulfonate : Ce composé a une structure similaire mais présente une puissance plus élevée au niveau des récepteurs P2X1.
Iso-PPADS : Un dérivé ayant une puissance similaire mais des propriétés de blocage réversible.
KN-62 : Un autre antagoniste des récepteurs P2 utilisé dans la recherche sur la signalisation purinergique.
Ces composés présentent des similitudes structurales mais diffèrent en termes de puissance, de sélectivité et de réversibilité du blocage des récepteurs, ce qui met en évidence les propriétés uniques de l’acide pyridoxal phosphate-6-azophényl-2’,4’-disulfonique .
Activité Biologique
PPADS is a well-characterized compound known for its role as a non-selective antagonist of P2 purinergic receptors. This article explores its biological activity, pharmacological properties, and implications in various research contexts.
Overview of this compound
This compound is chemically defined as Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid tetrasodium salt. It primarily functions as an antagonist for several P2X and P2Y receptor subtypes, which are integral to purinergic signaling pathways involved in numerous physiological and pathological processes.
This compound exhibits antagonistic effects on multiple P2X receptors:
- P2X1, P2X2, P2X3, P2X5 : IC50 values range from 1 to 2.6 μM .
- P2Y2-like receptors : IC50 approximately 0.9 mM .
- P2Y4 receptors : IC50 around 15 mM .
These interactions suggest that this compound can effectively block the action of ATP and other nucleotides at these receptor sites, thereby influencing calcium signaling and other downstream effects in various cell types .
Biological Effects
This compound has been shown to have several notable biological effects:
- Calcium Response Modulation : It delays the onset of calcium responses to mild hypoosmotic stress in cortical slices, indicating its role in cellular stress responses .
- Graft-Versus-Host Disease (GVHD) : In preclinical models, this compound has been found to block P2X7 receptors, which reduces the development of clinical and histological manifestations of GVHD in humanized mouse models .
- Neuroprotective Effects : Research indicates that this compound may mitigate gliotic responses after spinal cord injury by blocking purinergic signaling pathways, thus sparing tissue from damage .
Table 1: Summary of Key Studies Involving this compound
Study Reference | Focus | Findings |
---|---|---|
Fonseca et al. (2015) | Graft-Versus-Host Disease | This compound reduced GVHD severity in humanized mice by blocking P2X7 receptors. |
Cheung et al. (2015) | Cardiomyocytes | Characterized functional P2 receptors; highlighted the role of this compound in modulating receptor activity. |
Rodríguez-Zayas et al. (2012) | Spinal Cord Injury | Demonstrated reduced gliosis and tissue sparing with this compound treatment post-injury. |
Detailed Case Study: Graft-Versus-Host Disease
In a significant study by Fonseca et al., the administration of this compound in a humanized mouse model demonstrated a marked reduction in both clinical symptoms and histological changes associated with GVHD. The study highlighted the potential therapeutic applications of this compound in managing immune-mediated conditions through its antagonistic action on purinergic receptors .
Pharmacological Profile
The pharmacological characterization of this compound reveals its broad-spectrum activity against various receptor types:
- Selectivity : While it is a non-selective antagonist, this compound shows varying potency across different receptor subtypes, which can be advantageous in dissecting specific purinergic signaling pathways.
- Applications in Research : this compound is frequently employed as a tool compound to explore the roles of purinergic signaling in diverse biological contexts, including neurobiology, immunology, and cardiovascular research .
Propriétés
IUPAC Name |
4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N3O12PS2/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-3-2-8(31(23,24)25)4-12(11)32(26,27)28/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFZSRRRZNXSMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)COP(=O)(O)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N3O12PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401019090 | |
Record name | Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401019090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149017-66-3 | |
Record name | 4-[2-[4-Formyl-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-2-pyridinyl]diazenyl]-1,3-benzenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149017-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149017663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401019090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRIDOXAL PHOSPHATE-6-AZOPHENYL-2',4'-DISULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6K2LJ9BJK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of PPADS?
A1: this compound acts as an antagonist at P2 purinergic receptors, a family of receptors activated by extracellular nucleotides like ATP and ADP [, , , ].
Q2: Does this compound exhibit selectivity for specific P2 receptor subtypes?
A2: While initially considered a selective P2X purinergic receptor antagonist, research has shown that this compound can also inhibit P2Y receptors [, , , , , ]. Its selectivity profile varies depending on the tissue and species studied.
Q3: How does this compound interact with P2 receptors at a molecular level?
A3: this compound binds to P2X receptors, blocking the binding site of ATP []. Studies utilizing cysteine substitutions within the human P2X1 receptor suggest that this compound interacts with residues Lys-70, Asp-170, Lys-190, and Lys-249, overlapping with the ATP binding site [].
Q4: What are the downstream effects of this compound-mediated P2 receptor antagonism?
A4: The downstream effects of this compound vary depending on the specific P2 receptor subtype and tissue involved. For example, this compound attenuates the reflex pressor response to static muscle contraction, likely by inhibiting P2X receptors on muscle afferents [, ]. In the vasculature, this compound can inhibit both vasoconstriction mediated by P2X receptors and vasodilation mediated by P2Y receptors [, ].
Q5: What is the molecular formula and weight of this compound?
A5: this compound has a molecular formula of C14H11N3O13P2S2 and a molecular weight of 575.4 g/mol.
Q6: Is there information available regarding the stability of this compound under various conditions?
A6: The provided research papers primarily focus on the pharmacological effects of this compound and do not offer detailed information on its stability under various conditions.
Q7: How does the structure of this compound contribute to its activity on P2 receptors?
A7: Studies using this compound analogues with modifications to the pyridoxal phosphate group and the azophenyl ring have provided insights into its SAR [, ]. For instance, replacing the azophenyl group with a benzamido group significantly reduces its antagonistic potency at P2X receptors [].
Q8: What types of in vitro and in vivo models have been used to study the effects of this compound?
A8: Researchers have employed various in vitro models, including isolated tissues like the vas deferens, aorta, and taenia coli from different species like rabbits, rats, and guinea pigs, to investigate the pharmacological effects of this compound [, , , , , , , , , ]. In vivo studies have used rodent models of hypertension, liver fibrosis, and cerebral ischemia to explore the therapeutic potential of this compound [, , , ].
Q9: What are some key findings regarding the in vivo efficacy of this compound?
A9: In a rat model of liver fibrosis, this compound effectively blocked the development of cirrhosis induced by carbon tetrachloride or dimethylnitrosamine, primarily by inhibiting hepatic stellate cell proliferation []. Furthermore, this compound has shown neuroprotective effects in a rat model of focal cerebral ischemia, reducing infarct volume and improving functional recovery [].
Q10: What is known about the safety profile of this compound?
A10: The provided research papers primarily focus on the pharmacological effects of this compound and do not offer comprehensive information regarding its toxicity profile.
Q11: Has this compound been used to investigate the role of ATP in cell signaling?
A11: Yes, researchers have utilized this compound to study the role of ATP in cell signaling, particularly in the context of purinergic signaling. For example, studies have shown that this compound can inhibit ATP-induced increases in intracellular calcium in various cell types, including brown adipocytes and supraoptic neurons [, ].
Q12: Are there alternative compounds to this compound for studying P2 receptors?
A12: Yes, various other P2 receptor antagonists exist, each with its own selectivity profile and pharmacological properties. Some commonly used alternatives include suramin, reactive blue 2, NF023, and MRS2179. The choice of antagonist often depends on the specific research question and the P2 receptor subtypes under investigation [, , , , , , , , , , , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.